![molecular formula C19H24O2 B1202915 (1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one CAS No. 4075-12-1](/img/structure/B1202915.png)

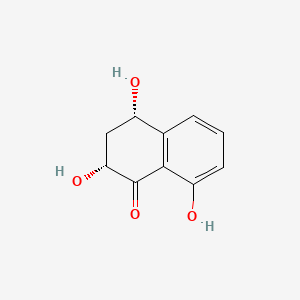

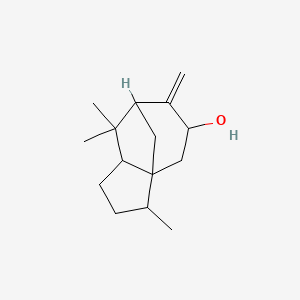

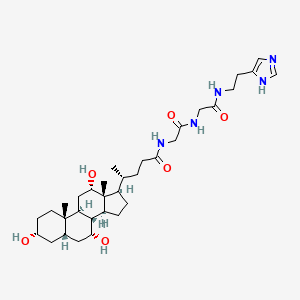

(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one

Vue d'ensemble

Description

(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one is a steroidal compound with significant interest in various scientific fields. It is known for its unique structure and potential applications in chemistry, biology, and medicine. This compound is characterized by its three double bonds in the androstane skeleton and a hydroxyl group at the 17th position.

Méthodes De Préparation

The synthesis of (1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one involves several steps, starting from dehydroepiandrosterone (DHEA). One common synthetic route includes the reaction of DHEA with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in dioxane to form 1,4,6-Androstatrien-3,17-dione. This intermediate is then reacted with 30% hydrogen peroxide and 5% sodium hydroxide in methanol to yield 1alpha,2alpha-epoxy-4,6-androstadien-3,17-dione. Subsequent stereoselective reduction with sodium borohydride produces 1alpha,2alpha-epoxy-4,6-androstadien-3beta,17beta-diol, which can be further modified to obtain the desired compound .

Industrial production methods often involve microbial transformation processes. For example, engineered Mycobacterium strains can convert phytosterols into steroidal intermediates, which can then be chemically modified to produce this compound .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various steroidal compounds and intermediates.

Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Industry: The compound is used in the production of steroidal drugs and other pharmaceutical products.

Mécanisme D'action

The mechanism of action of (1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the aromatization of androgens to estrogens, a process catalyzed by the enzyme aromatase. This inhibition can lead to reduced estrogen levels, which is beneficial in conditions like estrogen-dependent cancers .

Comparaison Avec Des Composés Similaires

(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one can be compared with other similar compounds such as:

1,4,6-Androstatrien-3,17-dione: This compound is an intermediate in the synthesis of this compound and shares similar structural features.

4,6-Androstadien-3beta,17beta-diol: Another related compound that undergoes similar chemical reactions and has comparable biological activities.

17-OXO-D-HOMO-1,4,6-Androstatrien-3,17-dione: This compound has a similar structure and is used in similar research applications.

This compound stands out due to its specific hydroxyl group at the 17th position, which imparts unique chemical and biological properties.

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-17,21H,5-6,8,10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFQJPRCLLMHRT-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C=CC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961166 | |

| Record name | 17-Hydroxyandrosta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4075-12-1 | |

| Record name | 1,4,6-Androstatrien-3-one-17beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxyandrosta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)

![4-[2-(4-Fluorophenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B1202852.png)